![molecular formula C24H25N3O5S B4068867 N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068867.png)
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, commonly known as AP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AP-1 is a synthetic molecule that belongs to the class of sulfonamide compounds. It is a potent inhibitor of the enzyme activator protein-1 (AP-1), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide exerts its biological effects by inhibiting the activity of the N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide transcription factor. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide is a dimeric transcription factor composed of various proteins, including c-Fos, c-Jun, and ATF2. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide plays a critical role in regulating gene expression involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide is activated by various stimuli, including growth factors, cytokines, and environmental stress. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide activation has been linked to various diseases, including cancer and inflammation. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide inhibition by N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce the expression of genes involved in oxidative stress and inflammation, which are believed to play a critical role in the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has several advantages for lab experiments. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide is a synthetic molecule that can be easily synthesized using a multi-step process. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have potent biological effects, including inhibiting the growth of cancer cells and reducing inflammation. However, N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide also has some limitations for lab experiments. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are several future directions for N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide research. One future direction is to study the potential side effects of N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in vivo. Another future direction is to study the potential applications of N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in other fields, such as cardiovascular disease and diabetes. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have potent anti-inflammatory effects, and it may have potential applications in these fields. Another future direction is to study the potential synergistic effects of N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide with other compounds, such as chemotherapeutic agents. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of cancer cells, and it may have potential applications in combination with other chemotherapeutic agents to improve cancer treatment outcomes.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-17(19-6-4-3-5-7-19)27-33(30,31)23-14-12-22(13-15-23)32-16-24(29)26-21-10-8-20(9-11-21)25-18(2)28/h3-15,17,27H,16H2,1-2H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHUZOZOSQZCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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